molecular formula C6H7NOS B155443 2,4-Dimethylthiazole-5-carbaldehyde CAS No. 95453-54-6

2,4-Dimethylthiazole-5-carbaldehyde

Cat. No.: B155443
CAS No.: 95453-54-6
M. Wt: 141.19 g/mol
InChI Key: XAHWXDLKIYXDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiazole (B1198619) Derivatives in Chemical Synthesis

The exploration of thiazole chemistry dates back to the late 19th century. Since its discovery, the synthesis of thiazole derivatives has been a subject of intense research. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is one of the most classical and widely used methods for constructing the thiazole ring. ingentaconnect.comencyclopedia.pub Over the years, numerous other synthetic methodologies have been developed to access a wide array of substituted thiazoles, reflecting the enduring importance of this heterocyclic system. ingentaconnect.compharmaguideline.com The significance of thiazole derivatives was further cemented by their identification in natural products, such as vitamin B1 (thiamine), and their subsequent application in various fields, including the development of dyes and fungicides. nih.govpharmaguideline.comwikipedia.org

Overview of Aldehyde Functionalization in Heterocyclic Systems

The introduction of an aldehyde group onto a heterocyclic ring, a process known as functionalization, dramatically enhances the synthetic versatility of the core structure. Aldehydes are valuable synthetic intermediates that can participate in a wide range of chemical transformations. These include oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensations. In heterocyclic systems, the aldehyde group acts as a chemical handle, allowing for the construction of more complex molecular architectures and the introduction of diverse functional groups. acs.orgnih.gov This versatility is particularly crucial in the synthesis of pharmaceutical and agrochemical compounds where precise structural modifications are often required to optimize biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHWXDLKIYXDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379922
Record name 2,4-dimethylthiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-54-6
Record name 2,4-dimethylthiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies Involving 2,4 Dimethylthiazole 5 Carbaldehyde

Direct Synthetic Routes to 2,4-Dimethylthiazole-5-carbaldehyde

Several effective methods have been established for the synthesis of this compound. These routes are chosen based on factors such as precursor availability, desired yield and purity, and scalability.

The primary synthetic pathways to this compound begin with precursor molecules that are either commercially available or readily synthesized.

One common and established method is the Vilsmeier-Haack reaction . This reaction involves treating a thiazole (B1198619) derivative with a formylating agent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), under reflux conditions. This approach effectively installs the aldehyde group onto the thiazole ring.

Another widely used route is the oxidation of a precursor alcohol , specifically 2,4-dimethyl-5-hydroxymethylthiazole. This transformation can be achieved using various oxidizing agents. A notable example involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of sodium hypochlorite (B82951) (NaOCl).

A multi-step pathway starting from ethyl 2,4-dimethylthiazole-5-carboxylate is also a viable option. chemicalbook.com This process involves:

Hydrolysis of the ethyl ester to 2,4-dimethylthiazole-5-carboxylic acid, often using a base like sodium hydroxide (B78521) in an ethanol (B145695)/water mixture. chemicalbook.com

Reduction of the resulting carboxylic acid to the corresponding alcohol, 2,4-dimethyl-5-hydroxymethylthiazole.

Oxidation of the alcohol to the final aldehyde product, which can be accomplished with reagents like TEMPO/NaOCl or pyridinium (B92312) chlorochromate (PCC).

A two-step synthesis starting from 2,4-diaminothiazole has also been described. This involves a reaction with carbon disulfide, followed by the oxidation of the intermediate to yield the target carbaldehyde. chemenu.com

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring process safety and efficiency. For the oxidation of 2,4-dimethyl-5-hydroxymethylthiazole, precise temperature control is key.

TEMPO/NaOCl Oxidation: This method requires maintaining the temperature between 0–2°C to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. Under these controlled conditions, yields can be high, typically in the range of 85–90%, with purities of 97–98%. The reaction is initiated by dissolving the starting alcohol in a solvent like dichloromethane (B109758) with sodium bicarbonate, followed by the addition of catalytic amounts of TEMPO and potassium bromide before the gradual introduction of sodium hypochlorite.

PCC Oxidation: Using pyridinium chlorochromate (PCC) as the oxidizing agent generally results in very high purity products (>99%). However, this method often provides lower yields (75–80%) and involves hazardous chromium waste, making it less favorable for large-scale production.

The following table summarizes the key parameters for different synthetic routes.

Synthetic RouteKey ReagentsTemperatureYieldPurityScalability
TEMPO/NaOCl Oxidation TEMPO, NaOCl, KBr0–2°C85–90%97–98%High
PCC Oxidation PCC, CH2Cl215–25°C75–80%>99%Moderate
Hydrolysis-Reduction-Oxidation NaOH, LiAlH4, TEMPOVariable60–70%90–95%Low

This table presents data compiled from research findings for the synthesis of this compound.

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of thiazole derivatives. bepls.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For thiazole synthesis in general, this includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave irradiation. bepls.comresearchgate.net

While specific green protocols for this compound are still emerging, the broader strategies for thiazole synthesis are highly relevant. For example, the development of syntheses in deep eutectic solvents (DESs), such as an L-proline-ethylene glycol mixture, represents a significant step toward more eco-friendly protocols for related heterocyclic compounds. mdpi.com Such methodologies reduce reliance on volatile organic compounds and can lead to cleaner reaction profiles and easier product isolation. mdpi.com Applying these concepts, such as replacing traditional solvents with water or DESs in the oxidation or Vilsmeier-Haack steps, could significantly improve the environmental footprint of this compound production.

Derivatization Strategies Utilizing this compound as a Building Block

The aldehyde group of this compound is a reactive handle that allows for its use as a versatile building block in the synthesis of more elaborate molecular architectures.

A primary transformation of aldehydes is their condensation with hydrazine (B178648) derivatives to form hydrazones. This reaction is a reliable method for extending a molecular scaffold. This compound readily undergoes condensation with various hydrazines or hydrazides (R-NHNH₂) to yield the corresponding N-substituted hydrazones. nih.govmdpi.com

This reaction typically involves mixing the aldehyde and the hydrazine derivative, often in a solvent like ethanol or dimethylformamide (DMF), and may be catalyzed by a small amount of acid. nih.gov In many cases, the reaction proceeds efficiently under microwave irradiation, which can significantly shorten reaction times and improve yields. researchgate.net The resulting hydrazones, which feature a C=N-N linkage, are stable compounds and can serve as important intermediates for further reactions or as final target molecules in medicinal chemistry. nih.gov

The aldehyde functionality of this compound is instrumental in constructing fused heterocyclic systems, where the thiazole ring is merged with one or more additional rings. These complex structures are of great interest in materials science and medicinal chemistry.

A key example is the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com In a typical reaction, two equivalents of an aldehyde like this compound can be condensed with a dithiooxamide (B146897) source. This type of reaction builds a second thiazole ring fused to the first, creating a rigid, planar bicyclic system. Research into greener synthetic methods has shown that such cyclizations can be performed effectively in deep eutectic solvents, sometimes with microwave assistance to enhance reaction rates and yields. mdpi.com The resulting fused systems often exhibit unique electronic and photophysical properties.

Nucleophilic Additions and Substitutions at the Aldehyde Group

The aldehyde functional group at the 5-position of the 2,4-dimethylthiazole (B1360104) ring is a key center of reactivity, characterized by its electrophilic carbonyl carbon. This electrophilicity makes it susceptible to attack by a wide array of nucleophiles, leading to a variety of addition and substitution products. These reactions are fundamental in utilizing this compound as a versatile building block for more complex molecular architectures.

The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, which pushes the pi-electrons of the carbon-oxygen double bond onto the electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. wikipedia.org Subsequent protonation of the alkoxide yields an alcohol, or in other pathways, the intermediate can undergo further reactions, such as elimination, to form new functional groups.

Key nucleophilic addition reactions involving this compound include:

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (2,4-dimethylthiazol-5-yl)methanol. This transformation is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: While not a nucleophilic addition, the aldehyde can be oxidized to form 2,4-dimethylthiazole-5-carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), results in the formation of secondary alcohols, where a new carbon-carbon bond is created.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the carbonyl group into an alkene, providing a powerful method for C=C bond formation.

Imine and Enamine Formation: Condensation with primary or secondary amines leads to the formation of imines (Schiff bases) and enamines, respectively. These reactions are often reversible and catalyzed by acid.

The following table summarizes some of the principal nucleophilic reactions at the aldehyde group:

Table 1: Examples of Nucleophilic Reactions at the Aldehyde Group

Reaction Type Nucleophile/Reagent Product Structure Product Class
Reduction Sodium borohydride (NaBH₄) Primary Alcohol
Grignard Addition Methylmagnesium bromide (CH₃MgBr) Secondary Alcohol
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) Alkene
Imine Formation Aniline (C₆H₅NH₂) Imine (Schiff Base)

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Heterocyclic aldehydes like this compound are excellent candidates for such transformations.

A prominent example of an MCR where this compound can be employed is the Biginelli reaction . This one-pot, acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgnih.govsigmaaldrich.com The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govsigmaaldrich.com

The proposed Biginelli reaction using this compound would proceed via the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidine (B8664642) derivative bearing the 2,4-dimethylthiazole scaffold. jk-sci.com

Table 2: Proposed Biginelli Reaction with this compound

Component 1 (Aldehyde) Component 2 (β-Dicarbonyl) Component 3 (Urea derivative) Potential Product Structure Product Class

Other MCRs where this aldehyde could serve as a key component include:

  • Petasis Reaction: A three-component reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid to synthesize substituted amines. The use of this compound would lead to novel piperazine-containing thienopyrimidine derivatives. nih.gov
  • Hantzsch Dihydropyridine Synthesis: While classically using two equivalents of a β-ketoester with an aldehyde and ammonia, variations of this MCR could incorporate the thiazole aldehyde to create Hantzsch-type dihydropyridines with a thiazole substituent.
  • The incorporation of the 2,4-dimethylthiazole motif into these scaffolds through MCRs is a highly efficient strategy for generating novel compound libraries for biological screening.

    Enantiospecific Synthesis and Resolution of Derivatives

    The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of stereoisomers can differ significantly. For derivatives of this compound, achieving enantiospecificity typically involves creating a new chiral center from the prochiral aldehyde group or resolving a racemic mixture of a derivative.

    While specific literature on the enantiospecific synthesis directly from this compound is not abundant, established asymmetric methodologies can be applied:

    Asymmetric Reduction: The reduction of the aldehyde to (2,4-dimethylthiazol-5-yl)methanol can be rendered enantioselective by using chiral reducing agents. A well-known method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source to produce one enantiomer of the alcohol in high excess.

    Asymmetric Addition: Asymmetric versions of nucleophilic additions, such as aldol (B89426), allylation, or alkylation reactions, can be used to set a stereocenter adjacent to the thiazole ring. This often involves the use of chiral catalysts or chiral auxiliaries.

    Multicomponent Reactions: Asymmetric MCRs have been developed that can create chiral products. For instance, an enantioselective Biginelli reaction could potentially be achieved using a chiral Brønsted or Lewis acid catalyst. jk-sci.com Furthermore, catalytic asymmetric syntheses of other hydrothiazole derivatives have been developed via isocyanide-based multicomponent reactions, suggesting a pathway for creating chiral thiazole-containing structures. nih.gov

    Resolution of Derivatives: If a racemic derivative is synthesized, for example, the secondary alcohol from a Grignard reaction, it can be resolved into its constituent enantiomers. This can be accomplished by reacting the alcohol with a chiral acid to form diastereomeric esters, which can then be separated by chromatography or crystallization, followed by hydrolysis to release the enantiomerically pure alcohols.

    The development of chiral thiazole derivatives is an active area of research, with cooperative catalysis methods being explored for the enantioselective synthesis of complex structures like spirocyclic thiazolones. researchgate.net

    Table 3: Potential Strategies for Enantiospecific Synthesis

    Strategy Reagents/Catalyst Target Chiral Moiety
    Asymmetric Reduction Borane, Chiral Oxazaborolidine (CBS Catalyst) Chiral Primary Alcohol
    Asymmetric Alkylation Diethylzinc, Chiral Ligand (e.g., DAIB) Chiral Secondary Alcohol

    Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylthiazole 5 Carbaldehyde Derivatives

    Single-Crystal X-ray Diffraction Analysis of Derived Compounds

    For instance, in the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, the thiazole (B1198619) ring is essentially planar. The bond distances within the thiazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. The orientation of the substituent at the 5-position relative to the thiazole ring is a key conformational feature.

    Elucidation of Molecular Conformation and Geometry

    The molecular conformation of 2,4-Dimethylthiazole-5-carbaldehyde derivatives is largely defined by the torsion angles between the thiazole ring and the substituent at the 5-position. In derivatives where the aldehyde has been converted to a larger group, such as a Schiff base or a thiosemicarbazone, the planarity of the entire molecule can be influenced by steric hindrance.

    Interactive Table: Hypothetical Crystallographic Data for a this compound Derivative

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)8.5
    b (Å)12.2
    c (Å)9.8
    β (°)105.4
    Volume (ų)985.6
    Z4
    Calculated Density (g/cm³)1.45

    Analysis of Intermolecular Interactions (e.g., C—H···N, π-π stacking)

    The way molecules of this compound derivatives arrange themselves in a crystal is governed by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and can influence the bulk properties of the material.

    In the crystal packing of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, a network of O—H···N and C—H···O hydrogen bonds connects the molecules into polymeric chains. researchgate.net Similar interactions can be expected in derivatives of the corresponding aldehyde. For instance, in a thiosemicarbazone derivative, N—H···N and N—H···S hydrogen bonds are likely to be prominent features, leading to the formation of well-defined supramolecular architectures.

    Furthermore, the presence of the aromatic thiazole ring allows for the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, can play a significant role in the crystal packing, often leading to columnar or layered structures.

    Assessment of Crystal Packing Motifs

    In the case of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, the combination of hydrogen bonds leads to the formation of C(6)R²₂(8) polymeric chains. researchgate.net For derivatives of this compound, the nature of the substituent will dictate the resulting packing motifs. For example, Schiff base derivatives with large aromatic groups may exhibit herringbone or slipped-stack arrangements.

    Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

    NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional techniques are often necessary for the complete and unambiguous assignment of all signals, especially for complex derivatives of this compound.

    Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

    Two-dimensional NMR experiments provide correlation data between different nuclei within a molecule, allowing for the establishment of connectivity.

    COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For a derivative of this compound, a COSY spectrum would be instrumental in identifying coupled protons within any aliphatic or aromatic side chains introduced.

    HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom. It is invaluable for assigning the carbon signals based on the known proton assignments. For the parent aldehyde, the aldehyde proton signal would correlate with the aldehyde carbon signal, and the methyl protons with their respective carbon signals.

    HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. For a derivative, HMBC would show correlations from the methyl protons to the C2 and C4 carbons of the thiazole ring, as well as to the C5 carbon, thus confirming the substitution pattern.

    Interactive Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Schiff Base Derivative of this compound

    Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
    2-CH₃2.7519.5C2, C4
    4-CH₃2.6017.0C4, C5, C2
    5-CH=N8.50160.0C5, C4, C(Ar)
    Thiazole-C2-168.0-
    Thiazole-C4-155.0-
    Thiazole-C5-130.0-
    Aldehyde-C-185.0 (in parent)-
    Aromatic-H7.20-7.80125.0-150.0C(Ar), C=N

    Dynamic NMR Studies of Conformation and Exchange Processes

    Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. For certain derivatives of this compound, particularly those with bulky substituents, restricted rotation around single bonds may occur.

    For example, in a Schiff base derivative with an ortho-substituted phenyl ring, rotation around the C-N or N-Ar single bonds might be hindered. This could lead to the observation of broadened NMR signals at room temperature, which might resolve into distinct signals for different conformers at lower temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these dynamic processes. While specific DNMR studies on this compound derivatives are not widely reported, this technique holds significant potential for a deeper understanding of their conformational dynamics in solution.

    High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

    High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

    For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C₆H₇NOS. The precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), oxygen (¹⁶O), and sulfur (³²S) are used for this calculation. The aldehyde group makes the molecule reactive and a key intermediate in the synthesis of more complex structures.

    In research, when synthesizing derivatives of this compound, HRMS is employed to validate the successful formation of the target molecule. For instance, in the synthesis of novel thiazole derivatives, the mass spectra of the products would be expected to show the correct molecular ion peak corresponding to their proposed formulas. mdpi.com A very low mass error, typically below 5 parts per million (ppm), between the calculated and observed mass provides strong evidence for the assigned structure.

    Table 1: Illustrative HRMS Data for this compound

    ParameterValue
    Molecular Formula C₆H₇NOS
    Calculated Monoisotopic Mass (Da) 141.0275
    Observed [M+H]⁺ (Da) Hypothetical Value: 142.0348
    Mass Error (ppm) Dependent on observed value

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

    Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this method ideal for structural characterization.

    FT-IR Spectroscopy

    FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹), corresponding to particular functional groups.

    For this compound and its derivatives, key characteristic peaks would be expected. The aldehyde C-H stretch typically appears as a pair of bands in the region of 2850-2700 cm⁻¹. The highly conjugated carbonyl (C=O) group of the aldehyde will show a strong absorption band, typically in the range of 1700-1680 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1650-1450 cm⁻¹ region. nih.gov The C-S stretching vibration of the thiazole ring can be observed at lower frequencies. scialert.net Furthermore, bands corresponding to the C-H stretching and bending of the methyl groups would also be present. cdnsciencepub.com

    Raman Spectroscopy

    Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and provides valuable information about the molecular framework. Raman spectra can be particularly useful for identifying the C-S and S-S bonds in sulfur-containing heterocycles. The sharp and well-resolved peaks in Raman spectra can help distinguish between similar structures. imeko.org

    Theoretical calculations, often using density functional theory (DFT), are frequently employed to predict the vibrational frequencies of a molecule. nih.govnih.gov These calculated frequencies can then be compared with the experimental FT-IR and Raman spectra to aid in the assignment of the observed bands.

    Table 2: General FT-IR and Raman Peak Assignments for Thiazole Derivatives

    Functional Group/Vibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
    Aldehyde C-H Stretch 2850 - 2700Weak
    Aromatic C-H Stretch 3100 - 3000Strong
    Methyl C-H Stretch 2980 - 2870Medium-Strong
    Carbonyl (C=O) Stretch 1700 - 1680Medium
    Thiazole Ring (C=N, C=C) Stretch 1650 - 1450Strong
    Methyl C-H Bending 1460 - 1370Medium
    Thiazole Ring Breathing ~1000Strong
    C-S Stretch 800 - 600Medium-Strong

    Note: These are general ranges and the exact positions of the peaks can be influenced by the specific substitution pattern on the thiazole ring and the molecular environment.

    Computational and Theoretical Chemistry Studies on 2,4 Dimethylthiazole 5 Carbaldehyde and Its Derivatives

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2,4-dimethylthiazole-5-carbaldehyde and its derivatives, these methods have been instrumental in predicting their behavior at a molecular level.

    Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study thiazole (B1198619) derivatives to understand their reactivity and electronic properties. For instance, DFT calculations, often using functionals like B3LYP, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

    In studies of related thiazole derivatives, DFT has been used to analyze the effects of different substituents on the electronic properties of the thiazole ring. These calculations can predict how modifications to the core structure of this compound would influence its reactivity, for example, in oxidation or reduction reactions of the aldehyde group. The aldehyde group at position 5 makes the compound a versatile intermediate for synthesizing a variety of other molecules.

    Ab Initio Methods for Energetic and Spectroscopic Properties

    Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are used to calculate the energetic and spectroscopic properties of molecules. For thiazole derivatives, ab initio methods have been used to compute vibrational frequencies. mdpi.com Theoretical vibrational spectra calculated using methods like HF and DFT can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.netmdpi.com While ab initio methods can provide valuable data, they sometimes overestimate vibrational wavenumbers, and scaling factors are often applied to better match experimental results. mdpi.com

    Molecular Docking and Dynamics Simulations

    Molecular docking and dynamics simulations are pivotal in understanding the interactions of small molecules with biological macromolecules, providing a basis for drug design and discovery.

    Ligand-Protein Interaction Modeling for Biologically Active Derivatives

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is extensively used to study the interactions of this compound derivatives with protein targets. For example, docking studies on various thiazole derivatives have been performed to evaluate their potential as inhibitors of enzymes like FabH and penicillin-binding proteins. wjarr.comnih.gov These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.netsemanticscholar.org The binding energy, calculated during docking, gives an estimation of the binding affinity of the derivative to the target protein. wjarr.com

    For instance, in a study of 2-phenyl-amino thiazole derivatives, docking results showed that some derivatives exhibited excellent mol dock scores, suggesting strong binding to the FabH inhibitor target. wjarr.com Similarly, docking studies of 5-acetyl-2,4-dimethylthiazole (B181997) have been carried out to investigate its inhibitory effects on vascular endothelial growth factor (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III). researchgate.net

    Conformational Analysis and Energy Landscapes

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound and its derivatives is crucial as the biological activity is often dependent on the molecule adopting a specific conformation to fit into a receptor's binding site. Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy conformers. This information is valuable for understanding the flexibility of the molecule and its ability to interact with various biological targets.

    Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can be used to predict the biological activity of new, unsynthesized compounds. nih.gov

    Prediction of Spectroscopic Parameters and Comparison with Experimental Data

    Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the electronic structure and vibrational modes of molecules. For this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in interpreting experimental spectra and understanding structure-property relationships. These computational approaches allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) absorption spectra.

    The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. Common methodologies include the B3LYP functional combined with basis sets like 6-311+G(2d,p) for geometry optimization and frequency calculations. mdpi.com For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach. mdpi.comasrjetsjournal.org Time-dependent DFT (TD-DFT) is employed for simulating UV-Vis spectra and understanding electronic transitions. mdpi.com

    While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally analogous compounds, such as 5-acetyl-2,4-dimethylthiazole, provides a strong basis for understanding the expected outcomes for the target molecule. researchgate.net In a detailed study of 5-acetyl-2,4-dimethylthiazole, researchers utilized DFT calculations at the B3LYP level to predict its spectroscopic properties and compared them with experimental findings. researchgate.net

    Vibrational Spectroscopy (IR and Raman)

    Theoretical vibrational analysis is crucial for assigning the absorption bands observed in experimental FT-IR and Raman spectra. For the related compound, 5-acetyl-2,4-dimethylthiazole, a good correlation was found between the calculated and experimental vibrational frequencies. researchgate.net A similar agreement would be anticipated for this compound. The calculations help in assigning specific vibrational modes, such as the C=O stretching of the aldehyde group, the C=N and C-S stretching modes of the thiazole ring, and the various C-H bending and stretching vibrations of the methyl and aldehyde groups.

    For instance, the characteristic aldehyde C=O stretch is expected to appear in a specific region of the IR spectrum. Computational analysis can pinpoint this frequency and distinguish it from other nearby vibrational modes, aiding in a definitive assignment. Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can often be attributed to intermolecular interactions, such as hydrogen bonding in the solid phase. mdpi.com

    NMR Spectroscopy

    The GIAO method within DFT is a robust technique for predicting ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgorientjchem.org These calculations are performed on the optimized molecular geometry. By comparing the calculated isotropic shielding values with a reference compound (e.g., Tetramethylsilane, TMS), theoretical chemical shifts can be determined.

    In the study of 5-acetyl-2,4-dimethylthiazole, the calculated ¹H and ¹³C NMR chemical shifts were in good agreement with the experimental data. researchgate.net This suggests that a similar computational approach for this compound would yield reliable predictions. The data table below, adapted from the study on the acetyl-analogue, illustrates the typical correlation achieved between theoretical and experimental values. A similar table could be constructed for this compound to validate its experimental characterization.

    Table 1: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-acetyl-2,4-dimethylthiazole researchgate.net

    AtomExperimental ¹HCalculated ¹HAtomExperimental ¹³CCalculated ¹³C
    C2-CH₃2.682.61C2165.4168.2
    C4-CH₃2.722.55C4155.8159.1
    C5-CO-CH₃2.582.49C5127.5130.3
    C=O190.1193.5
    C2-CH₃19.118.5
    C4-CH₃16.816.2
    C5-CO-CH₃30.729.9
    Note: Data is for the analogous compound 5-acetyl-2,4-dimethylthiazole and serves as an illustrative example of the expected correlation for this compound.

    UV-Vis Spectroscopy

    TD-DFT calculations are the primary tool for simulating UV-Vis absorption spectra. mdpi.com These calculations provide information on the electronic transition energies (corresponding to absorption wavelengths, λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence the absorption maxima.

    For a molecule like this compound, TD-DFT would predict the key π→π* and n→π* transitions. The comparison of these theoretical predictions with experimental UV-Vis spectra helps to confirm the electronic structure and understand the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the electronic excitations. researchgate.netresearchgate.net The study on 5-acetyl-2,4-dimethylthiazole demonstrated that TD-DFT calculations could accurately reproduce the experimental UV-Vis spectra recorded in different solvents. researchgate.net

    Medicinal Chemistry and Pharmacological Investigations of 2,4 Dimethylthiazole 5 Carbaldehyde Derivatives

    Design and Synthesis of Novel Pharmacophores Incorporating the 2,4-Dimethylthiazole-5-carbaldehyde Scaffold

    The design and synthesis of novel pharmacophores from this compound are centered on the reactivity of its aldehyde group. This functional group is a key site for chemical reactions, including condensation and the formation of Schiff bases and thiosemicarbazones, which introduce new structural motifs and potential biological activities. nih.gov While the thiazole (B1198619) ring itself is a known pharmacophore with applications in various therapeutic areas, including as an anti-inflammatory and antimicrobial agent, the specific use of the this compound scaffold in the design of Retinoic acid receptor-related orphan receptor gamma-t (RORγt) modulators is not extensively documented in publicly available research.

    Role of this compound in RORγt Modulator Development

    RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a significant target for the treatment of autoimmune diseases. While thiazole derivatives, in general, have been investigated as RORγt inhibitors, specific research detailing the design, synthesis, and evaluation of this compound derivatives as RORγt modulators is not presently available in the reviewed scientific literature.

    Impact on Th17 Pathway Inhibition

    The Th17 pathway is a critical component of the immune system, and its overactivation is implicated in various inflammatory diseases. RORγt is essential for the function of this pathway. While it is hypothesized that derivatives of this compound could potentially inhibit the Th17 pathway by modulating RORγt, there is a lack of direct experimental evidence in the current body of scientific literature to substantiate this.

    Potential Therapeutic Applications in Immune-Mediated Inflammatory Diseases (e.g., Rheumatoid Arthritis, Psoriasis)

    Given the role of RORγt in autoimmune conditions, its inhibitors are being investigated for the treatment of diseases like rheumatoid arthritis and psoriasis. Thiazole-containing compounds have shown promise as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), another target for rheumatoid arthritis. nih.gov However, specific studies on the therapeutic application of this compound derivatives in these immune-mediated inflammatory diseases are not yet published.

    Evaluation of Antimicrobial Properties of Derived Compounds

    The antimicrobial potential of derivatives of this compound has been an area of active research. The thiazole nucleus is a well-established scaffold in the development of antimicrobial agents. nih.gov The aldehyde functional group of this compound provides a convenient starting point for the synthesis of various derivatives, including Schiff bases and thiosemicarbazones, which have demonstrated significant antibacterial activity. nih.govresearchgate.net

    Antibacterial Activity

    Schiff base and thiosemicarbazone derivatives of thiazoles have been synthesized and evaluated for their antibacterial properties against a range of bacterial strains. The formation of an azomethine group (–C=N–) in Schiff bases through the condensation of an aldehyde with a primary amine is a common strategy to generate biologically active compounds. nih.gov Similarly, thiosemicarbazones, formed by the reaction of an aldehyde with thiosemicarbazide, are known to possess potent antibacterial activity. nih.gov

    The antibacterial efficacy of these derivatives is often attributed to the thiazole ring in combination with the introduced functional groups. For instance, studies on thiazole-based Schiff bases have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov

    Interactive Table: Antibacterial Activity of Thiazole-Based Schiff Base Derivatives. nih.gov

    Compound Bacterial Strain Zone of Inhibition (mm) at 200 µg/mL Reference Drug (Amoxicillin) Zone of Inhibition (mm) at 200 µg/mL
    Compound 10 E. coli 10.50 ± 0.02 18.00 ± 0.01
    Compound 11 E. coli 14.40 ± 0.04 18.00 ± 0.01
    Compound 8 S. aureus Good activity -
    Compound 11 S. aureus Good activity -
    Compound 7 S. pyogenes Good activity -
    Compound 9 S. pyogenes Good activity -

    Note: The specific starting aldehyde for these compounds was phenyl thiazole, but the synthesis is analogous to what would be expected from this compound.

    Thiosemicarbazone derivatives have also shown promise. For example, certain thiosemicarbazone derivatives have demonstrated potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating a strong antibacterial effect. nih.gov

    Interactive Table: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazone Derivatives. nih.gov

    Compound Bacterial Strain MIC (mg/L)
    Compound L1 Bacillus cereus 10
    Compound L2 Bacillus subtilis 50
    Compound L2 Staphylococcus aureus 50
    Compound L3 Bacillus cereus 100

    Antifungal Activity

    Derivatives of this compound have emerged as a promising class of antifungal agents, with research highlighting their efficacy against a range of pathogenic fungi, most notably Candida species. The inherent reactivity of the carbaldehyde group at the 5-position of the thiazole ring provides a versatile scaffold for the synthesis of various derivatives with potent antifungal properties.

    Studies have shown that introducing different moieties to the thiazole core can significantly enhance antifungal activity. For instance, the synthesis of 2-amino-4,5-diarylthiazole derivatives has yielded compounds with considerable anti-Candida albicans activity. In one study, a demethylation process applied to a moderately active derivative resulted in a compound with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the widely used antifungal drug, fluconazole. researchgate.net This suggests that structural modifications, such as altering substituent groups, can dramatically improve the antifungal potency of these derivatives. researchgate.net

    Further research into (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has demonstrated very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Some of these compounds even exhibited stronger activity than the standard antifungal agent, nystatin. nih.gov The primary mode of action for many of these derivatives is fungicidal, with Minimum Fungicidal Concentration (MFC) values typically being 2-4 times higher than their MIC values. nih.gov

    The following table summarizes the antifungal activity of selected thiazole derivatives against Candida albicans:

    Derivative TypeMIC Range (µg/mL)MFC/MIC RatioReference
    (2-(cyclopropylmethylidene)hydrazinyl)thiazole0.008–7.811–4 nih.gov
    2-Amino-4,5-diarylthiazole (demethylated)9 µM (MIC80)Not Reported researchgate.net

    The structural versatility of the thiazole ring is crucial for its antifungal effectiveness. researchgate.net By creating hybrid drugs that combine the thiazole pharmacophore with other active groups, it is possible to develop compounds with enhanced metabolic stability, better penetration through biological membranes, and a reduced likelihood of microbial resistance. nih.gov

    Anti-inflammatory Properties of Derived Compounds

    Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, with research focusing on their ability to inhibit key enzymes in the inflammatory cascade. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, for example, have shown moderate to good anti-inflammatory activity, with some compounds outperforming the reference drug indomethacin. hmdb.ca

    The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes. hmdb.caresearchgate.net Specifically, some thiazole-based derivatives have been identified as selective COX-1 inhibitors, with an inhibitory effect superior to that of naproxen. hmdb.ca The interaction with the Arg120 residue in the COX-1 active site appears to be a key factor in their mechanism of action. hmdb.ca

    The following table provides an overview of the anti-inflammatory activity of certain thiazole derivatives:

    Derivative ClassKey FindingsMechanism of ActionReference
    5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesModerate to good anti-inflammatory activity, some superior to indomethacin.Selective COX-1 inhibition. hmdb.ca
    Benzo[d]thiazol-2-amine derivativesSignificant analgesic and anti-inflammatory effects.COX-1 and COX-2 inhibition. researchgate.net
    Substituted phenyl thiazole derivativesAppreciable anti-inflammatory activity, with nitro-substituted derivatives showing better results than nimesulide.Inhibition of pro-inflammatory mediator release, vascular permeability, and neutrophil migration. researchgate.net

    It is noteworthy that the nature and position of substituents on the benzene (B151609) ring of these derivatives play a crucial role in their anti-inflammatory activity. hmdb.ca Furthermore, some thiazole derivatives have been shown to attenuate hyperglycemia, glucose intolerance, and insulin (B600854) resistance through their anti-inflammatory and antioxidant effects, suggesting a broader therapeutic potential for these compounds in inflammatory-related metabolic disorders. nih.gov

    Enzyme Inhibition Studies of Relevant Biological Targets

    The thiazole scaffold is a key feature in a variety of enzyme inhibitors, targeting a range of biological pathways. Derivatives of this compound have been investigated for their inhibitory effects on several clinically relevant enzymes.

    Glutaminase (GLS): Aminothiazole derivatives have been identified as a chemical scaffold for the inhibition of glutaminase, an enzyme that is a potential therapeutic target in cancer. acs.org Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the thiazole ring system can improve the specificity and potency of GLS inhibition. acs.org

    Xanthine (B1682287) Oxidase (XO): A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of xanthine oxidase, an enzyme involved in gout and hyperuricemia. frontiersin.org Compounds with a fluoro or chloro group at the para position of the benzamido moiety exhibited excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively. frontiersin.org Kinetic studies revealed that some of these derivatives act as mixed-type inhibitors. frontiersin.org

    Carbonic Anhydrase (CA) and Cholinesterases: 2-Amino thiazole derivatives have shown inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole demonstrated potent inhibition of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

    The following table summarizes the enzyme inhibitory activities of various thiazole derivatives:

    Derivative ClassTarget EnzymeKey FindingsReference
    Aminothiazole derivativesGlutaminase (GLS)Identified as a chemical scaffold for GLS inhibition. acs.org
    2-Benzamido-4-methylthiazole-5-carboxylic acid derivativesXanthine Oxidase (XO)Excellent inhibitory activity, with IC50 values in the sub-micromolar range. frontiersin.org
    2-Amino thiazole derivativesCarbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Potent inhibition with Ki values in the nanomolar to low micromolar range. nih.gov

    These findings underscore the versatility of the thiazole nucleus in designing potent and selective enzyme inhibitors for various therapeutic applications.

    Prodrug Strategies and Metabolic Considerations for Derivatives

    The development of derivatives of this compound into viable therapeutic agents necessitates a thorough understanding of their metabolic fate and the application of prodrug strategies to optimize their pharmacokinetic profiles.

    Metabolic Considerations:

    Thiazole-containing drugs are known to undergo metabolism primarily through the action of cytochrome P450 (CYP) enzymes. nih.govacs.org This biotransformation can lead to the formation of various reactive metabolites, including epoxides, S-oxides, and N-oxides. nih.govacs.org The specific metabolic pathways and the resulting metabolites are influenced by the substituents on the thiazole ring. For instance, the presence of an amino group can facilitate different metabolic routes. nih.govacs.org

    Key metabolic reactions for thiazole derivatives include:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. acs.org

    Reduction: The aldehyde group can be reduced to the corresponding alcohol. acs.org

    Hydroxylation: This is a common metabolic pathway for many thiazole-containing compounds. nih.gov

    Epoxidation: This can lead to the formation of reactive intermediates. nih.govacs.org

    N-dealkylation and Glucuronidation: These are also potential metabolic transformations. nih.gov

    Understanding these metabolic pathways is crucial for predicting the in vivo behavior of this compound derivatives and for designing compounds with improved metabolic stability.

    Prodrug Strategies:

    The prodrug approach is a valuable tool for enhancing the physicochemical and pharmacological properties of drug candidates, such as improving solubility and bioavailability. researchgate.netnih.gov For derivatives of this compound, which may have limited aqueous solubility, prodrug strategies could be particularly beneficial.

    Potential prodrug strategies include:

    Esterification: The aldehyde or a corresponding alcohol derivative could be esterified to create more soluble prodrugs that are later hydrolyzed in vivo to release the active compound. researchgate.net

    Amide Formation: If the aldehyde is converted to a carboxylic acid, it can be derivatized into an amide prodrug.

    Phosphate (B84403) Esters: The introduction of a phosphate group can significantly increase water solubility.

    By converting the parent drug into a more soluble prodrug, it is possible to improve its absorption and distribution, ultimately leading to enhanced therapeutic efficacy. The design of such prodrugs would need to consider the specific enzymes responsible for their in vivo conversion back to the active form.

    Emerging Research Frontiers and Future Directions

    Development of Next-Generation Therapeutics Based on the 2,4-Dimethylthiazole-5-carbaldehyde Core

    The this compound scaffold is a key building block in the quest for new therapeutic agents. The thiazole (B1198619) ring is a well-established pharmacophore found in numerous approved drugs, prized for its diverse biological activities. The aldehyde functional group on this core structure provides a reactive handle for synthetic modification, allowing for the systematic development of new drug candidates.

    Researchers are actively exploring derivatives of this compound for a range of therapeutic applications. Studies have indicated that molecules built from this core may possess neuroprotective, antimicrobial, analgesic, and anti-inflammatory properties. The aldehyde can be readily converted into other functional groups or used in condensation reactions to create more complex structures, such as Schiff bases, which can then be screened for enhanced biological activity. For instance, coupling the aldehyde with various amines can generate a library of imine derivatives, which are then evaluated for their potential to interact with specific biological targets.

    The exploration extends to derivatives where the aldehyde is oxidized to a carboxylic acid. The resulting compound, 2,4-Dimethylthiazole-5-carboxylic acid, is also recognized as a valuable heterocyclic building block for modifying lead compounds in drug discovery programs. caymanchem.com The strategic functionalization of the thiazole core is exemplified by research on analogous compounds like 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde, which has served as a precursor for developing kinase inhibitors and antimicrobial agents.

    Table 1: Investigated Therapeutic Potential of the 2,4-Dimethylthiazole (B1360104) Scaffold

    Potential Therapeutic AreaResearch FocusSource Citation
    NeuroprotectionModulating pathways involved in neuronal survival.
    AntimicrobialActivity against various bacterial strains.
    Anti-inflammatoryMitigation of inflammation processes.
    AnalgesicPotential for pain perception reduction.
    AnticancerInduction of apoptosis in cancer cell lines (observed in analogous thiazoles).

    Exploration of New Catalytic Methods for Derivatization

    The synthetic versatility of this compound is a direct result of its chemical reactivity, which is being harnessed through both established and novel catalytic methods. The aldehyde group can undergo straightforward oxidation to form 2,4-Dimethylthiazole-5-carboxylic acid or reduction to yield 2,4-Dimethylthiazole-5-methanol.

    Modern synthetic chemistry is focused on developing more efficient and selective methods for derivatization. One key area of advancement is in catalytic oxidation. For example, the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst with sodium hypochlorite (B82951) provides a controlled method for oxidizing the precursor alcohol to the aldehyde.

    Furthermore, advanced synthetic strategies are being applied to the thiazole ring system itself. Solid-phase parallel synthesis has been successfully used to create libraries of 2,4,5-trisubstituted thiazole derivatives. nih.gov This technique, which involves attaching a thiazole precursor to a solid support and building complexity through sequential reactions, allows for the rapid generation of many distinct molecules for screening. nih.gov Such methods permit the incorporation of three points of diversity into the thiazole ring system, significantly expanding the chemical space that can be explored. nih.gov

    Table 2: Key Reactions and Methods for Derivatization

    Reaction TypeReagents/MethodsProduct TypeSource Citation
    OxidationPotassium permanganate (B83412) (KMnO₄), TEMPO/NaOClCarboxylic Acid
    ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Alcohol
    Solid-Phase SynthesisCarbamimidothioate linker, various building blocksTrisubstituted Thiazole Library nih.gov
    C-C Bond Formationn-Butyllithium followed by electrophileSubstituted Thiazole

    Advanced Materials Science Applications of this compound Derived Polymers or Ligands

    The potential of this compound extends beyond medicine into the realm of materials science. Its ability to be converted into ligands—molecules that bind to metal ions—opens up applications in coordination chemistry and the development of functional materials. nih.gov

    Derivatives of this aldehyde can be designed to act as ligands for creating metal-organic frameworks (MOFs). MOFs are highly porous materials with vast internal surface areas, making them promising for applications in gas storage, catalysis, and chemical separations. The sulfur and nitrogen atoms within the thiazole ring offer excellent coordination sites for metal ions, a property that is being explored for the construction of novel framework materials.

    Moreover, imine ligands synthesized from this compound and various primary amines can form stable complexes with transition metals. nih.gov These organometallic complexes are being investigated for their own catalytic, electronic, or magnetic properties, paving the way for new smart materials. nih.gov The field of coordination chemistry is increasingly interested in such ligands for their role in creating materials with novel biological and physical characteristics. nih.gov

    Integration with High-Throughput Screening and Combinatorial Chemistry

    The true potential of the this compound scaffold is unlocked when its synthetic accessibility is combined with modern drug discovery and materials development platforms. Combinatorial chemistry, a technique that allows for the rapid synthesis of a large number of different but structurally related molecules, is perfectly suited for exploring the derivatives of this compound.

    By systematically reacting this compound with a diverse set of chemical building blocks, researchers can generate vast libraries of novel compounds. nih.gov These libraries can then be subjected to high-throughput screening (HTS), where thousands of compounds are rapidly tested for a specific biological activity or material property. This integration accelerates the identification of "hit" compounds that show promising activity and can be selected for further optimization.

    A prime example is the use of solid-phase synthesis to create libraries of 2,4,5-trisubstituted thiazoles, which are then screened to identify lead compounds for drug development. nih.gov This approach dramatically speeds up the discovery process compared to traditional one-by-one synthesis and testing, enabling a much broader exploration of the chemical possibilities offered by the thiazole core.

    Application in Chemical Biology Tools and Probes

    In the field of chemical biology, small molecules are used as tools to study and manipulate biological processes within living systems. This compound is a valuable starting point for creating such chemical probes. These tools can help researchers visualize specific biomolecules, identify new therapeutic targets, and unravel complex cellular signaling networks. nih.gov

    The compound itself is used in biochemical assays and studies of enzyme inhibition. Its aldehyde group can react with nucleophilic sites on proteins, such as lysine (B10760008) residues, allowing it to form covalent bonds and act as a probe for protein activity or function.

    Derivatives of this compound can be designed as more sophisticated probes. For example, by attaching a fluorescent reporter group, a derivative could be used to image the location of a target protein within a cell. Alternatively, by incorporating a photoreactive group, a probe could be created that permanently cross-links to its biological target upon exposure to light, enabling the identification of previously unknown protein interactions. nih.gov The development of such chemical tools is crucial for gaining a deeper understanding of biology and disease. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2,4-dimethylthiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : A common approach involves using a Vilsmeier-Haack reaction, where thiazole derivatives react with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux. For example, 2,4-thiazolidinedione can be treated with DMF (1–1.5 mol equivalents) and POCl₃ (3–10 mol equivalents) to yield the aldehyde functionality . Optimization includes controlling stoichiometry (e.g., 1.1:1 DMF:substrate ratio) and reaction time until HCl gas evolution ceases. Post-reaction hydrolysis and purification via recrystallization (e.g., water-ethanol mixtures) improve purity .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data cross-validated?

    • Methodological Answer :

    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.
    • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error. For example, discrepancies between calculated (C₆H₇N₂O) and observed values may indicate impurities or isotopic interference .
    • Elemental Analysis : Compare experimental C/H/N percentages to theoretical values (e.g., C 53.3%, H 4.5%, N 12.4%) to confirm stoichiometry .

    Q. What are the primary applications of this compound in medicinal chemistry?

    • Methodological Answer : The aldehyde group serves as a versatile handle for condensation reactions to form Schiff bases or heterocyclic scaffolds. For instance, coupling with aminotriazoles or benzimidazoles generates bioactive derivatives. Bioactivity screening (e.g., anti-inflammatory assays at 50 mg/kg doses) requires strict control of stereochemistry and purity to avoid false positives .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

    • Methodological Answer : Use SHELXL for small-molecule refinement. Key steps include:

    • Data Collection : High-resolution (<1.0 Å) X-ray data to minimize thermal motion artifacts.
    • Twinning Analysis : Employ SHELXD to detect twinning in crystals with low symmetry (e.g., monoclinic systems).
    • Validation : Cross-check R-factor convergence (<5%) and electron density maps for missing hydrogen atoms. Mercury CSD can visualize voids and packing motifs to confirm intermolecular interactions .

    Q. How do substituent variations on the thiazole ring affect bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

    • Methodological Answer :

    • SAR Design : Synthesize analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups at the 2- and 4-positions. For example, fluorophenyl-thiazole derivatives (e.g., SC-15135) show enhanced binding affinity in docking studies .
    • Computational Tools : Use AutoDock Vina for molecular docking against target proteins (e.g., COX-2). Validate poses with MD simulations (AMBER) to assess binding stability .

    Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

    • Methodological Answer : The aldehyde’s electrophilicity is influenced by resonance stabilization from the thiazole ring. DFT calculations (e.g., Gaussian 16) reveal higher electron density at the 5-position, favoring nucleophilic attack. Kinetic studies (e.g., monitoring by in situ IR) show that polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

    Q. How can contradictory analytical data (e.g., HRMS vs. NMR) be resolved during compound characterization?

    • Methodological Answer :

    • HRMS-NMR Discrepancies : If HRMS indicates a [M+Na]⁺ adduct but NMR lacks expected protons, check for tautomerism (e.g., enol-aldehyde equilibria).
    • Elemental Analysis Mismatches : Re-crystallize the compound to remove solvent traces. For persistent issues, use TGA to detect hydrate formation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,4-Dimethylthiazole-5-carbaldehyde
    Reactant of Route 2
    Reactant of Route 2
    2,4-Dimethylthiazole-5-carbaldehyde

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.